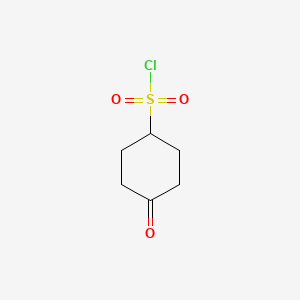

4-Oxocyclohexane-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxocyclohexane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOOLKIYFVIJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717343 | |

| Record name | 4-Oxocyclohexane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262409-43-7 | |

| Record name | 4-Oxocyclohexane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxocyclohexane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Oxocyclohexane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-oxocyclohexane-1-sulfonyl chloride, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, publicly available, and detailed experimental protocol for this specific molecule, this document outlines plausible synthetic routes based on established chemical transformations of analogous structures. The proposed methodologies are curated from scientific literature and are intended to provide a strong foundation for laboratory-scale synthesis.

Introduction

This compound, with the chemical formula C₆H₉ClO₃S and CAS number 1262409-43-7, is a bifunctional molecule incorporating both a reactive sulfonyl chloride moiety and a ketone.[1] This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The sulfonyl chloride can be readily converted into sulfonamides, sulfonates, and other derivatives, while the ketone functionality allows for a wide range of chemical modifications.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound. The first pathway involves the preparation of a key intermediate, 4-oxocyclohexane-1-sulfonic acid, followed by chlorination. The second, more direct route, explores the direct sulfochlorination of cyclohexanone.

Pathway 1: Synthesis via 4-Oxocyclohexane-1-sulfonic acid

This two-step approach offers a potentially cleaner and more controlled synthesis.

Step 1: Synthesis of 4-Oxocyclohexane-1-sulfonic acid

A plausible method for the synthesis of 4-oxocyclohexane-1-sulfonic acid involves the nucleophilic addition of a sulfite or bisulfite salt to a protected cyclohexanone derivative, followed by deprotection and oxidation.

Step 2: Chlorination of 4-Oxocyclohexane-1-sulfonic acid

The resulting 4-oxocyclohexane-1-sulfonic acid can then be converted to the target sulfonyl chloride using standard chlorinating agents.

Diagram 1: Synthesis via 4-Oxocyclohexane-1-sulfonic acid.

Experimental Protocol (Proposed):

Part A: Synthesis of Sodium 4-oxocyclohexane-1-sulfonate

-

Protection of Cyclohexanone: Cyclohexanone is first protected as its ketal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water.

-

Sulfonation: The protected cyclohexanone is then reacted with a solution of sodium bisulfite. The reaction mixture is typically heated to facilitate the addition of the bisulfite to the double bond that can be formed in-situ or through an alternative pathway.

-

Deprotection and Isolation: The ketal protecting group is removed by acidic hydrolysis to regenerate the ketone. The resulting sodium 4-oxocyclohexane-1-sulfonate is then isolated from the reaction mixture.

Part B: Synthesis of this compound

-

Chlorination: The dried sodium 4-oxocyclohexane-1-sulfonate is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is typically performed in an inert solvent or neat.

-

Work-up and Purification: After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The crude product is then purified, for example, by distillation under high vacuum or by chromatography.

| Parameter | Value/Range |

| Starting Material | Cyclohexanone |

| Key Intermediates | Protected Cyclohexanone, 4-Oxocyclohexane-1-sulfonic acid salt |

| Chlorinating Agent | Thionyl chloride or Phosphorus pentachloride |

| Reaction Temperature | Varies by step (Protection: Reflux, Chlorination: 0°C to reflux) |

| Solvent | Toluene (for protection), Dichloromethane or neat (for chlorination) |

| Typical Yield | Not reported, expected to be moderate over two steps |

Table 1: Key Parameters for Pathway 1.

Pathway 2: Direct Sulfochlorination of Cyclohexanone

A more direct, one-pot synthesis could involve the direct sulfochlorination of cyclohexanone. This approach is potentially more atom-economical but may present challenges in terms of selectivity and side-product formation. The reaction of ketones with chlorosulfonic acid can be complex, and careful control of reaction conditions is crucial to favor the desired 4-substituted product.

Diagram 2: Direct Sulfochlorination of Cyclohexanone.

Experimental Protocol (Proposed):

-

Reaction Setup: Cyclohexanone is dissolved in a suitable inert solvent, such as a halogenated hydrocarbon (e.g., dichloromethane or chloroform), and cooled to a low temperature (e.g., 0 to -10 °C).

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the low temperature. The molar ratio of cyclohexanone to chlorosulfonic acid would need to be optimized to maximize the yield of the desired product and minimize side reactions.

-

Reaction and Quenching: The reaction mixture is stirred for a specified period at low temperature, and the progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is then carefully quenched by pouring it onto ice.

-

Work-up and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

| Parameter | Value/Range |

| Starting Material | Cyclohexanone |

| Reagent | Chlorosulfonic acid |

| Reaction Temperature | 0 to -10 °C (initial), may vary |

| Solvent | Dichloromethane or Chloroform |

| Key Challenges | Selectivity (2- vs. 4-substitution), potential for side reactions (e.g., chlorination at the α-position to the ketone) |

| Typical Yield | Not reported, likely to require significant optimization |

Table 2: Key Parameters for Pathway 2.

Safety Considerations

Both proposed pathways involve the use of hazardous reagents. Chlorosulfonic acid, thionyl chloride, and phosphorus pentachloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Conclusion

References

An In-depth Technical Guide to 4-Oxocyclohexane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexane-1-sulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a reactive sulfonyl chloride moiety and a ketone functional group within a cyclohexane ring. This unique combination makes it a valuable building block for the synthesis of a diverse range of compounds, particularly as a precursor to novel sulfonamides. Sulfonamides are a well-established class of pharmacophores known for their broad spectrum of biological activities. The presence of the ketone group offers a secondary site for chemical modification, allowing for the creation of complex molecular architectures and the exploration of new chemical space in the development of therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1262409-43-7 | [1][2] |

| Molecular Formula | C₆H₉ClO₃S | [1] |

| Molecular Weight | 196.65 g/mol | [1] |

| Predicted Boiling Point | 318.5 ± 31.0 °C | N/A |

| Predicted Density | 1.41 ± 0.1 g/cm³ | N/A |

| SMILES | ClS(=O)(=O)C1CCC(=O)CC1 | [1] |

| Storage Conditions | 2-8 °C | [1] |

Synthesis and Experimental Protocols

A plausible synthetic pathway is the oxidative chlorination of a corresponding thiol or the chlorination of 4-oxocyclohexane-1-sulfonic acid.

General Experimental Protocol: Chlorination of a Sulfonic Acid

This protocol outlines a general procedure for the synthesis of a sulfonyl chloride from a sulfonic acid, which can be adapted for the preparation of this compound from its corresponding sulfonic acid.

Materials:

-

4-Oxocyclohexane-1-sulfonic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas, suspend or dissolve the 4-oxocyclohexane-1-sulfonic acid in an anhydrous inert solvent such as dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

-

Slowly add an excess of thionyl chloride or oxalyl chloride (typically 2-3 equivalents) to the reaction mixture at room temperature. The addition should be done in a well-ventilated fume hood as toxic gases (HCl and SO₂) are evolved.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess chlorinating agent and solvent under reduced pressure.

-

The crude this compound can then be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Caption: Plausible synthetic route to the target compound.

Spectral Data

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from the known properties of sulfonyl chlorides and cyclohexanone derivatives. Several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 2.0-3.5 ppm) corresponding to the methylene protons of the cyclohexane ring. The proton at the C1 position, bearing the sulfonyl chloride group, would be expected to be deshielded and appear further downfield.

-

¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon of the ketone at a characteristic downfield shift (around δ 200-210 ppm). The carbon atom attached to the sulfonyl chloride group (C1) would also be deshielded. The remaining methylene carbons of the cyclohexane ring would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong characteristic absorption bands for the sulfonyl chloride and ketone functional groups.

-

S=O stretching: Two strong absorption bands are expected in the regions of 1375-1410 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric) for the sulfonyl chloride group.

-

C=O stretching: A strong absorption band is expected in the region of 1700-1725 cm⁻¹ for the ketone carbonyl group.

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic isotopic peaks for the presence of chlorine ([M+2]⁺). Fragmentation patterns would likely involve the loss of the chlorine atom, the SO₂Cl group, and fragmentation of the cyclohexane ring.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate in organic synthesis, primarily due to the high reactivity of the sulfonyl chloride group towards nucleophiles. This reactivity is central to its application in drug discovery, where it serves as a key building block for creating libraries of sulfonamide derivatives.

Nucleophilic Substitution

The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and phenols, to form the corresponding sulfonamides, sulfonate esters, and sulfonic acid esters, respectively.

Caption: Key reactions with nucleophiles.

Role in Drug Discovery

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications. The ability to readily synthesize a variety of sulfonamides from this compound makes it a valuable tool for lead generation and optimization in drug discovery programs. The ketone functionality provides an additional handle for further chemical modifications, enabling the synthesis of more complex and structurally diverse molecules to probe biological targets and optimize pharmacokinetic properties. This compound is often used as a screening compound to identify lead compounds with promising biological activities.[1]

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is likely to react with water, releasing hydrochloric acid. Therefore, it should be stored under anhydrous conditions. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

References

4-Oxocyclohexane-1-sulfonyl chloride CAS number 1262409-43-7

CAS Number: 1262409-43-7

A Bifunctional Building Block for Drug Discovery and Chemical Synthesis

This technical guide provides a comprehensive overview of 4-Oxocyclohexane-1-sulfonyl chloride, a key intermediate for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the compound's chemical and physical properties, safety and handling guidelines, and its potential applications, particularly as a versatile building block in the creation of novel sulfonamides and other derivatives with potential therapeutic applications.

Chemical and Physical Properties

This compound is a bifunctional molecule incorporating both a ketone and a reactive sulfonyl chloride group within a cyclohexane ring. This unique structural arrangement makes it a valuable synthon for introducing a cyclohexanone-4-sulfonyl moiety into a variety of molecular scaffolds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1262409-43-7 | [1][2] |

| Molecular Formula | C₆H₉ClO₃S | |

| Molecular Weight | 196.65 g/mol | |

| Appearance | Not specified in available literature | |

| Purity | Typically ≥95% or ≥97% | [3] |

| SMILES | O=C1CCC(CC1)S(=O)(=O)Cl | |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from moisture | [4] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, the synthesis of sulfonyl chlorides is a well-established field in organic chemistry. General methods typically involve the chlorination of corresponding sulfonic acids or their salts, or the oxidative chlorination of thiols or disulfides.[5][6] For instance, a common approach involves the reaction of a sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[7] Another strategy is the oxidative chlorination of a suitable sulfur-containing precursor.[8][9]

Given the structure of this compound, a plausible synthetic route could involve the sulfonation of cyclohexanone followed by chlorination of the resulting sulfonic acid. Alternatively, a thiol precursor could be subjected to oxidative chlorination. A generalized workflow for the synthesis of a sulfonyl chloride from a sulfonic acid is depicted below.

Caption: Generalized workflow for the synthesis of a sulfonyl chloride.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, characteristic spectral features can be predicted based on its structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of a sulfonyl chloride group (typically in the regions of 1370-1335 cm⁻¹ and 1185-1165 cm⁻¹) and a ketone carbonyl group (around 1715 cm⁻¹).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show complex multiplets for the methylene protons of the cyclohexane ring. The proton at the C4 position, being alpha to the sulfonyl chloride group, would be expected to appear at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon (typically in the range of 200-220 ppm) and a peak for the carbon attached to the sulfonyl chloride group.

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (196.65 g/mol ). Isotope peaks for chlorine (³⁵Cl and ³⁷Cl) would also be present.[10]

Reactivity and Applications in Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily due to the high reactivity of the sulfonyl chloride group. This functional group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[11]

Reaction with Amines to Form Sulfonamides: The reaction of this compound with primary or secondary amines is a key transformation for the synthesis of a diverse range of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[12]

Caption: Reaction of this compound with an amine.

The presence of the ketone functionality in the cyclohexane ring offers an additional site for chemical modification, allowing for the synthesis of more complex and diverse molecular architectures. This ketone group can undergo various reactions such as reduction, reductive amination, or condensation, further expanding the chemical space that can be explored from this versatile building block.

While specific examples of biologically active molecules derived from this compound are not detailed in the available literature, its utility as a "screening compound" suggests its role in the early stages of drug discovery for identifying lead compounds with promising biological activities. The incorporation of the cyclohexanone sulfonyl moiety can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[13][14]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on general knowledge of sulfonyl chlorides, this compound is expected to be corrosive and moisture-sensitive. Contact with water can lead to the formation of hydrochloric acid and the corresponding sulfonic acid.

Table 2: General Safety and Handling Information

| Hazard | Precaution |

| Corrosive | Avoid contact with skin, eyes, and clothing. |

| Moisture Sensitive | Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a dry place. |

| Reactive | Avoid contact with strong bases, alcohols, and amines, except under controlled reaction conditions. |

| Inhalation | Avoid breathing dust, fumes, gas, mist, vapors, or spray. |

This information is based on general knowledge of sulfonyl chlorides and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile bifunctional building block with significant potential in drug discovery and organic synthesis. Its ability to readily form sulfonamides, coupled with the presence of a modifiable ketone group, allows for the creation of diverse libraries of compounds for biological screening. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the well-established chemistry of sulfonyl chlorides provide a strong foundation for its application in the development of novel chemical entities. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.

References

- 1. parchem.com [parchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 1262409-43-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 1262409-43-7|this compound|BLD Pharm [bldpharm.com]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. d-nb.info [d-nb.info]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 9. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. namiki-s.co.jp [namiki-s.co.jp]

A Technical Guide to the Spectral Analysis of 4-Oxocyclohexane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-Oxocyclohexane-1-sulfonyl chloride (CAS No: 1262409-43-7), a key building block in medicinal chemistry and drug development.[1] Due to the limited availability of public experimental spectra, this document presents predicted data based on the compound's structure and known spectroscopic principles for similar functional groups. It also outlines detailed, generalized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

Predicted Spectral Data

The following tables summarize the predicted spectral characteristics of this compound. These values are estimated based on the chemical structure and typical ranges for the functional groups present.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.6 - 3.9 | Multiplet | 1H | CH-SO₂Cl |

| ~ 2.8 - 3.0 | Multiplet | 2H | CH₂ (axial) adjacent to C=O |

| ~ 2.4 - 2.6 | Multiplet | 2H | CH₂ (equatorial) adjacent to C=O |

| ~ 2.2 - 2.4 | Multiplet | 2H | CH₂ (axial) adjacent to CH-SO₂Cl |

| ~ 1.9 - 2.1 | Multiplet | 2H | CH₂ (equatorial) adjacent to CH-SO₂Cl |

Note: The protons on the cyclohexane ring will exhibit complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. The deshielding effect of the sulfonyl chloride group will shift the adjacent methine proton significantly downfield.[3]

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 - 212 | C=O |

| ~ 65 - 70 | C-SO₂Cl |

| ~ 40 - 45 | CH₂ adjacent to C=O |

| ~ 25 - 30 | CH₂ adjacent to C-SO₂Cl |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 2850 | Medium-Strong | C-H stretching (alkane) |

| ~ 1715 | Strong | C=O stretching (ketone) |

| ~ 1370 - 1410 | Strong | S=O asymmetric stretching (sulfonyl chloride) |

| ~ 1165 - 1205 | Strong | S=O symmetric stretching (sulfonyl chloride) |

Note: Sulfonyl chlorides typically exhibit two strong, characteristic absorption bands for the S=O stretches.[3]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 196/198 | Low | [M]⁺, Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio) |

| 161 | Medium | [M - Cl]⁺ |

| 99/101 | Medium | [SO₂Cl]⁺ with ³⁵Cl/³⁷Cl isotope pattern |

| 64 | High | [SO₂]⁺ |

| 55 | High | [C₄H₇]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for chlorine-containing fragments. The molecular ion may be of low abundance due to facile fragmentation.[3][4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[5]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[6]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred.[5] The solution height should be approximately 4-5 cm.[6]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-400 cm⁻¹.

-

After acquisition, clean the ATR crystal thoroughly.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary for the specific ionization technique being used.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[7]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[8]

-

The detector records the abundance of each ion, generating the mass spectrum.[8]

-

Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis of a sulfonyl chloride and its subsequent characterization using the spectroscopic methods described.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. keyorganics.net [keyorganics.net]

- 3. acdlabs.com [acdlabs.com]

- 4. whitman.edu [whitman.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. uni-saarland.de [uni-saarland.de]

- 8. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

An In-depth Technical Guide to the Reactivity Profile of 4-Oxocyclohexane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexane-1-sulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group and a ketone functionality within a cyclohexane ring. Its unique structural characteristics make it a valuable building block in medicinal chemistry and organic synthesis, offering multiple avenues for derivatization and the introduction of diverse functionalities. This technical guide provides a comprehensive overview of its reactivity profile, focusing on the two primary reactive centers: the sulfonyl chloride and the ketone. The information presented herein is intended to serve as a foundational resource for researchers employing this versatile reagent in their synthetic endeavors.

Core Reactivity Profile

The reactivity of this compound is dictated by its two functional groups:

-

Sulfonyl Chloride (-SO₂Cl): This group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.

-

Ketone (C=O): The ketone functionality can undergo a range of typical carbonyl reactions, including reduction to the corresponding secondary alcohol.

Due to the presence of both an electrophilic sulfonyl chloride and a carbonyl group, chemoselective reactions can be envisioned by choosing appropriate reagents and reaction conditions.

Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a potent electrophile, making it susceptible to attack by nucleophiles. The most common and synthetically useful reaction is the formation of sulfonamides.

Sulfonamide Formation

This compound reacts readily with primary and secondary amines in the presence of a base to yield the corresponding N-substituted 4-oxocyclohexane-1-sulfonamides. This reaction is a cornerstone for the synthesis of a diverse library of compounds with potential biological activities.

General Reaction Scheme:

Caption: Reaction of this compound with a primary amine.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-oxocyclohexane-1-sulfonamides

Disclaimer: The following is a general protocol based on standard procedures for sulfonamide synthesis and may require optimization for specific substrates.

-

To a stirred solution of a primary aniline derivative (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.05 eq.) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-aryl-4-oxocyclohexane-1-sulfonamide.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Typical Yield Range |

| This compound | Primary Amine (e.g., Aniline) | N-Phenyl-4-oxocyclohexane-1-sulfonamide | 70-95% |

| This compound | Secondary Amine (e.g., Morpholine) | 4-(4-oxocyclohexane-1-sulfonyl)morpholine | 70-95% |

Reactions at the Ketone Moiety

The ketone group at the 4-position of the cyclohexane ring offers a site for various carbonyl transformations, with reduction to the corresponding alcohol being a common and useful modification.

Ketone Reduction

The ketone can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, for instance, through esterification or etherification.

General Reaction Scheme:

Caption: Reduction of the ketone in a 4-oxocyclohexane-1-sulfonamide derivative.

Experimental Protocol: General Procedure for the Reduction of the Ketone in N-Aryl-4-oxocyclohexane-1-sulfonamides

Disclaimer: The following is a general protocol and may require optimization for specific substrates.

-

Dissolve the N-aryl-4-oxocyclohexane-1-sulfonamide (1.0 eq.) in a suitable protic solvent, such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise to the stirred solution.

-

Continue stirring at 0 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride and adjust the pH to ~7.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-aryl-4-hydroxycyclohexane-1-sulfonamide.

Quantitative Data:

The reduction of unhindered cyclic ketones with sodium borohydride is generally a high-yielding transformation.

| Reactant | Product | Typical Yield Range |

| N-Aryl-4-oxocyclohexane-1-sulfonamide | N-Aryl-4-hydroxycyclohexane-1-sulfonamide | 85-98% |

Data Presentation: Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for this compound and its derivatives. The data is based on typical values for the respective functional groups and data from structurally similar compounds, as specific data for this molecule is not widely published.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | Cyclohexane Protons (axial) | Cyclohexane Protons (equatorial) | CH-SO₂ | NH (for sulfonamide) |

| This compound | ~2.2 - 2.5 | ~2.6 - 2.9 | ~3.5 - 3.8 | - |

| N-Aryl-4-oxocyclohexane-1-sulfonamide | ~2.1 - 2.4 | ~2.5 - 2.8 | ~3.0 - 3.3 | ~7.0 - 8.0 (broad s) |

| N-Aryl-4-hydroxycyclohexane-1-sulfonamide | ~1.5 - 1.8 | ~2.0 - 2.3 | ~2.8 - 3.1 | ~6.5 - 7.5 (broad s) |

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | C=O | CH₂ (adjacent to C=O) | CH₂ (adjacent to CH-SO₂) | CH-SO₂ |

| This compound | ~208 | ~40 | ~28 | ~65 |

| N-Aryl-4-oxocyclohexane-1-sulfonamide | ~209 | ~41 | ~29 | ~60 |

| N-Aryl-4-hydroxycyclohexane-1-sulfonamide | - | ~35 | ~29 | ~61 |

Table 3: Expected IR Absorption Frequencies (cm⁻¹)

| Compound | C=O Stretch | SO₂ Asymmetric Stretch | SO₂ Symmetric Stretch | N-H Stretch (for sulfonamide) | O-H Stretch (for alcohol) |

| This compound | ~1715 | ~1370 | ~1175 | - | - |

| N-Aryl-4-oxocyclohexane-1-sulfonamide | ~1715 | ~1340 | ~1160 | ~3250 | - |

| N-Aryl-4-hydroxycyclohexane-1-sulfonamide | - | ~1330 | ~1150 | ~3250 | ~3400 (broad) |

Table 4: Expected Mass Spectrometry Fragmentation

| Compound | Key Fragments |

| This compound | [M-Cl]⁺, [M-SO₂Cl]⁺, loss of CO |

| N-Aryl-4-oxocyclohexane-1-sulfonamide | Molecular ion [M]⁺, fragmentation of the cyclohexane ring, cleavage of the S-N bond, loss of SO₂ |

| N-Aryl-4-hydroxycyclohexane-1-sulfonamide | Molecular ion [M]⁺, [M-H₂O]⁺, fragmentation of the cyclohexane ring, cleavage of the S-N bond |

Signaling Pathways and Experimental Workflows

A thorough search of the available scientific literature did not reveal any specific signaling pathways in which this compound or its immediate derivatives are directly implicated. Therefore, a diagram for this requirement cannot be provided at this time.

The general experimental workflows for the key reactions described are illustrated below.

Caption: General experimental workflow for sulfonamide synthesis.

Caption: General experimental workflow for ketone reduction.

Conclusion

This compound is a valuable synthetic intermediate with two distinct reactive sites. The sulfonyl chloride functionality provides a reliable handle for the introduction of sulfonamide linkages, a common motif in pharmacologically active compounds. The ketone group can be readily transformed, for example, into a hydroxyl group, offering further opportunities for structural diversification. While specific, published experimental data for this exact molecule is limited, the general reactivity patterns of sulfonyl chlorides and cyclohexanones provide a strong predictive framework for its synthetic applications. This guide serves as a starting point for researchers looking to leverage the synthetic potential of this versatile building block. Further experimental investigation is warranted to fully elucidate its reactivity profile and expand its utility in drug discovery and development.

An In-depth Technical Guide to 4-Oxocyclohexane-1-sulfonyl chloride: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxocyclohexane-1-sulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating both a reactive sulfonyl chloride and a versatile ketone functional group, makes it a valuable building block for the synthesis of novel and complex molecular architectures. This technical guide provides a comprehensive overview of the key structural features, synthesis, and reactivity of this compound, with a focus on its applications in the development of new therapeutic agents.

Core Structural Features

This compound is a cyclic organosulfur compound. The core of its structure is a cyclohexane ring, which imparts a degree of conformational rigidity. The two key functional groups, the sulfonyl chloride and the ketone, are positioned at the 1 and 4 positions of this ring, respectively. This 1,4-disubstitution pattern influences the molecule's reactivity and stereochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₆H₉ClO₃S | |

| Molecular Weight | 196.65 g/mol | |

| CAS Number | 1262409-43-7 | |

| Appearance | Predicted: Colorless to pale yellow solid or liquid | |

| SMILES | ClS(=O)(=O)C1CCC(=O)CC1 | |

| Purity | Typically >95% | |

| Storage Conditions | 2-8 °C |

Spectral Data (Predicted)

1.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring. The proton at the C1 position, being attached to the carbon bearing the electron-withdrawing sulfonyl chloride group, would be the most deshielded. The protons alpha to the ketone at C3 and C5 would also be deshielded compared to the protons at C2 and C6.

1.2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show distinct signals for each of the six carbons in the cyclohexane ring. The carbonyl carbon (C4) would appear significantly downfield. The carbon attached to the sulfonyl chloride group (C1) would also be downfield, though to a lesser extent than the carbonyl carbon.

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a powerful tool for identifying the key functional groups. Strong absorption bands are expected for the sulfonyl chloride and ketone moieties.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| S=O stretch (asym) | ~1370-1350 |

| S=O stretch (sym) | ~1180-1160 |

| C=O stretch (ketone) | ~1715 |

| C-H stretch (alkane) | ~2950-2850 |

1.2.4. Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak) would be expected. Fragmentation would likely involve the loss of the chlorine atom, the sulfonyl chloride group, and cleavage of the cyclohexane ring.

Synthesis and Reactivity

The synthesis of this compound is not widely documented in publicly available literature. However, a plausible and common method for the preparation of sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.

Proposed Synthetic Pathway

A likely synthetic route to this compound would involve the oxidation of 4-oxocyclohexanethiol. Several reagents can be employed for this transformation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Oxidative Chlorination of a Thiol (General Procedure)

This protocol is a general guideline for the synthesis of a sulfonyl chloride from a thiol and would require optimization for the specific synthesis of this compound.

Materials:

-

Thiol (e.g., 4-oxocyclohexanethiol)

-

Oxidizing/Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Chlorine gas in water, or Hydrogen peroxide and Hydrochloric acid)

-

Organic solvent (e.g., Dichloromethane, Acetonitrile)

-

Aqueous acid (e.g., Hydrochloric acid)

-

Sodium sulfite or Sodium thiosulfate solution (for quenching)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

The thiol is dissolved in a suitable organic solvent and cooled in an ice bath.

-

An aqueous solution of the oxidizing/chlorinating agent is added dropwise to the stirred thiol solution, maintaining the temperature below 5 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., sodium sulfite).

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

-

The solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be further purified by distillation or chromatography if necessary.

Key Reactions in Drug Development

The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is central to its utility in drug discovery.

2.3.1. Sulfonamide Formation

The most prominent reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form stable sulfonamide linkages. Sulfonamides are a critical class of functional groups found in a wide array of approved drugs, exhibiting diverse biological activities.

Caption: Reaction of this compound with an amine.

2.3.2. Reactions of the Ketone Moiety

The ketone at the 4-position offers another site for chemical modification, allowing for the introduction of further diversity into the molecular scaffold. Key reactions include:

-

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a new amine at the 4-position.

-

Wittig Reaction: Conversion of the ketone to an alkene.

-

Aldol Condensation: Reaction at the alpha-carbons to form new carbon-carbon bonds.

Applications in Drug Discovery and Development

This compound is primarily utilized as a building block in the synthesis of compound libraries for high-throughput screening. The ability to readily form sulfonamides and derivatize the ketone allows for the rapid generation of a diverse set of molecules with potential therapeutic applications.

The cyclohexanone moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory and anticancer properties.[1] The introduction of the sulfonyl group can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for drug development.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its key structural features, including a reactive sulfonyl chloride and a modifiable ketone, provide a platform for the synthesis of diverse and complex molecules. While specific experimental data for this compound is not widely published, its properties and reactivity can be reliably predicted, enabling its effective use in the design and synthesis of novel therapeutic agents. Further exploration of the chemistry of this compound is likely to yield new and valuable scaffolds for drug discovery programs.

References

Sulfonyl Chlorides: Versatile Building Blocks in Modern Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and versatile class of organic compounds that have established themselves as indispensable building blocks in the landscape of modern organic synthesis and medicinal chemistry.[1][2] Their utility stems from the electrophilic nature of the sulfur atom, which is susceptible to nucleophilic attack, making them excellent reagents for the formation of sulfonamides and sulfonate esters.[1] This reactivity, coupled with the diverse functionalities that can be incorporated into the 'R' group, has positioned sulfonyl chlorides as critical intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[3] This technical guide provides a comprehensive overview of sulfonyl chlorides, detailing their synthesis, key reactions, and applications, with a focus on their role in drug development. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research setting.

Core Reactivity and Key Transformations

The fundamental reactivity of sulfonyl chlorides lies in nucleophilic substitution at the sulfur center. The strong electron-withdrawing nature of the two oxygen atoms renders the sulfur atom highly electrophilic, while the chloride ion serves as an excellent leaving group.[2] This inherent reactivity allows for efficient reactions with a broad range of nucleophiles.

Sulfonamide Synthesis

The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry, yielding the corresponding sulfonamide.[1][4] The sulfonamide moiety is a prevalent structural motif in a vast number of marketed drugs, exhibiting a wide spectrum of biological activities, including antibacterial, diuretic, and hypoglycemic properties.[5]

Sulfonate Ester Synthesis

Similarly, the reaction of sulfonyl chlorides with alcohols or phenols affords sulfonate esters.[1] These esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution and elimination reactions.[6] They can also function as protecting groups for alcohols and phenols.[6]

Synthesis of Sulfonyl Chlorides

Several methods exist for the preparation of sulfonyl chlorides, with the choice of method depending on the nature of the desired 'R' group and the available starting materials.

-

Chlorosulfonation of Arenes: Arylsulfonyl chlorides are commonly synthesized by the direct reaction of an aromatic compound with chlorosulfonic acid.[7]

-

Oxidative Chlorination of Thiols and Disulfides: Aliphatic and aromatic sulfonyl chlorides can be prepared by the oxidation of the corresponding thiols or disulfides in the presence of a chlorinating agent.[8]

-

From Sulfonic Acids and their Salts: Sulfonic acids or their salts can be converted to the corresponding sulfonyl chlorides using reagents such as thionyl chloride or phosphorus pentachloride.[9]

Spectroscopic Characterization

The identification and characterization of sulfonyl chlorides are routinely performed using standard spectroscopic techniques.

| Spectroscopic Technique | Functional Group | Characteristic Signal / Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| Infrared (IR) Spectroscopy | S=O stretch (asymmetric) | 1370 - 1410 (strong) |

| Infrared (IR) Spectroscopy | S=O stretch (symmetric) | 1166 - 1204 (strong) |

| Infrared (IR) Spectroscopy | S-Cl stretch | ~375 |

| ¹H NMR Spectroscopy | α-protons (-CH-SO₂Cl) | 3.6 - 3.7 (deshielded) |

Applications in Drug Discovery and Development

The versatility of sulfonyl chlorides as building blocks is prominently showcased in the synthesis of numerous pharmaceutical agents. The following sections provide detailed examples of their application in the synthesis of marketed drugs, including experimental protocols and quantitative data.

Case Study 1: Probenecid (Uricosuric Agent)

Probenecid is a uricosuric drug used in the treatment of gout and hyperuricemia.[10] Its synthesis involves the formation of a sulfonamide bond from a sulfonyl chloride precursor.

Synthesis of 4-(Dipropylsulfamoyl)benzoic acid (Probenecid)

A key step in the synthesis of Probenecid is the reaction of 4-(chlorosulfonyl)benzoic acid with di-n-propylamine.

Experimental Protocol:

To a solution of 4-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent, di-n-propylamine (2.2 equivalents) is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by an acidic workup to precipitate the product. The crude product is then purified by recrystallization.

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-(Chlorosulfonyl)benzoic acid | 220.62 | 1.0 |

| Di-n-propylamine | 101.19 | 2.2 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield |

| Probenecid | 285.36 | 100% |

Note: The actual yield may vary depending on the specific reaction conditions and purification methods.

Case Study 2: Amprenavir (HIV Protease Inhibitor)

Amprenavir is a protease inhibitor used in the treatment of HIV infection.[11] Its synthesis utilizes p-nitrobenzenesulfonyl chloride to introduce a key sulfonamide moiety.[7]

Synthesis of an Amprenavir Precursor

The synthesis involves the reaction of an amino alcohol intermediate with p-nitrobenzenesulfonyl chloride.

Experimental Protocol:

The amino alcohol intermediate (1 equivalent) is dissolved in a suitable solvent and treated with p-nitrobenzenesulfonyl chloride (1.05 equivalents) in the presence of a base such as triethylamine or pyridine at 0 °C to room temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by aqueous extraction and the product is purified by column chromatography.[7]

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| Amino alcohol intermediate | Varies | 1.0 |

| p-Nitrobenzenesulfonyl chloride | 221.62 | 1.05 |

| Triethylamine | 101.19 | 1.5 |

| Product | Molecular Weight ( g/mol ) | Reported Yield |

| Sulfonamide precursor | Varies | 88%[7] |

Case Study 3: Dorzolamide (Carbonic Anhydrase Inhibitor)

Dorzolamide is a topical carbonic anhydrase inhibitor used to treat glaucoma.[12] Its synthesis involves the use of methanesulfonyl chloride to introduce a sulfonate ester, which acts as a leaving group in a subsequent nucleophilic substitution.

Synthesis of a Key Dorzolamide Intermediate

The synthesis involves the reaction of a diol intermediate with methanesulfonyl chloride.

Experimental Protocol:

To a solution of the diol intermediate (1 equivalent) and a base (e.g., triethylamine, 2.2 equivalents) in an anhydrous solvent such as dichloromethane at 0 °C, methanesulfonyl chloride (2.1 equivalents) is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. After completion, the reaction is quenched with water and the product is extracted and purified.

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| Diol intermediate | Varies | 1.0 |

| Methanesulfonyl chloride | 114.55 | 2.1 |

| Triethylamine | 101.19 | 2.2 |

| Product | Molecular Weight ( g/mol ) | Reported Yield |

| Dimesylate intermediate | Varies | High |

Signaling Pathways and Mechanisms of Action

Sulfonyl chloride-derived molecules exert their therapeutic effects by interacting with specific biological targets and modulating key signaling pathways.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13] Sulfonamide-based inhibitors, such as dorzolamide, act by coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[13] This inhibition leads to a decrease in the formation of aqueous humor in the eye, thus lowering intraocular pressure.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cbijournal.com [cbijournal.com]

- 4. Reverse hydroxamate-based selective TACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The Strategic Role of 4-Oxocyclohexane-1-sulfonyl chloride in Modern Chemical Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily diversified to explore vast chemical spaces is of paramount importance. 4-Oxocyclohexane-1-sulfonyl chloride has emerged as a valuable and versatile building block in chemical screening campaigns. Its unique bifunctional nature, possessing a reactive sulfonyl chloride for library synthesis and a modifiable ketone handle, allows for the creation of diverse compound collections with three-dimensional structural features. This technical guide provides a comprehensive overview of the role of this compound in chemical screening, detailing its application in the discovery of modulators for key biological targets, supported by experimental protocols and quantitative data.

Core Applications in Chemical Screening

This compound serves as a foundational scaffold for the synthesis of sulfonamide libraries, which are then subjected to high-throughput screening to identify hit compounds against various biological targets. The presence of the cyclohexanone moiety offers a point for further chemical elaboration, enabling rapid structure-activity relationship (SAR) studies and the optimization of initial hits.

Case Study 1: Inhibition of SMYD Proteins in Oncology

Recent patent literature has disclosed the use of this compound in the development of inhibitors for the SET and MYND domain-containing (SMYD) family of protein lysine methyltransferases, which are implicated in various cancers.[1] Specifically, derivatives of this scaffold have been synthesized and evaluated as potential SMYD3 inhibitors.

Signaling Pathway

SMYD3 is a lysine methyltransferase that plays a crucial role in cancer progression by methylating both histone and non-histone proteins. This activity modulates key signaling pathways involved in cell proliferation, survival, and metastasis. In the cytoplasm, SMYD3 can methylate and activate MAP3K2, a component of the Ras/Raf/MEK/ERK signaling cascade, a central driver of many cancers. Inhibition of SMYD3 is a promising therapeutic strategy to disrupt these oncogenic pathways.

Case Study 2: Modulation of the APJ Receptor

This compound has also been utilized in the synthesis of compounds aimed at modulating the apelin receptor (APJ), a G protein-coupled receptor involved in cardiovascular and metabolic diseases.[2][3] Agonists of the APJ receptor are of therapeutic interest for conditions such as heart failure and pulmonary hypertension.

Signaling Pathway

The apelin receptor (APJ) is a class A G protein-coupled receptor. Upon binding of its endogenous ligand, apelin, or a synthetic agonist, the receptor couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including the regulation of blood pressure and cardiac contractility.

References

Methodological & Application

Synthesis of N-Substituted 4-Oxocyclohexane-1-Sulfonamides: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of N-substituted 4-oxocyclohexane-1-sulfonamides. This class of compounds holds significant potential in medicinal chemistry, and the following sections outline the key synthetic strategies, including the initial sulfonamide formation and subsequent reductive amination of the ketone moiety.

The 4-oxocyclohexane-1-sulfonamide scaffold is a valuable building block in drug discovery, offering a three-dimensional structure that can be strategically functionalized. The synthesis of N-substituted derivatives allows for the exploration of chemical space and the optimization of pharmacological properties. The general synthetic approach involves two key steps: the reaction of 4-oxocyclohexane-1-sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide, followed by the modification of the ketone group, typically through reductive amination.

General Synthetic Pathway

The overall synthetic scheme for the preparation of N-substituted 4-oxocyclohexane-1-sulfonamides is presented below. This pathway highlights the two principal stages: sulfonamide formation and reductive amination.

Caption: General two-step synthesis of N-substituted 4-(substituted-amino)cyclohexane-1-sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-oxocyclohexane-1-sulfonamide

This protocol details the reaction of this compound with an aromatic amine.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, p-toluidine)

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (eluents)

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in the chosen solvent.

-

Add the base (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl.

-

Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-4-oxocyclohexane-1-sulfonamide.

Protocol 2: Reductive Amination of N-Aryl-4-oxocyclohexane-1-sulfonamide

This protocol describes the conversion of the ketone in the N-aryl-4-oxocyclohexane-1-sulfonamide to a secondary or tertiary amine.[1]

Materials:

-

N-Aryl-4-oxocyclohexane-1-sulfonamide (from Protocol 1)

-

Primary or secondary amine (e.g., benzylamine, morpholine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH) (solvent)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane and Methanol (eluents)

Procedure:

-

To a solution of N-aryl-4-oxocyclohexane-1-sulfonamide (1.0 eq) in the chosen solvent, add the desired amine (1.2 eq).

-

If using NaBH(OAc)₃, the reaction can be performed at room temperature. If using NaBH₃CN, the reaction is typically carried out at a slightly acidic pH (around 5-6), which can be achieved by the addition of a small amount of acetic acid.

-

Slowly add the reducing agent (1.5 eq) to the stirring solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench with saturated NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final N-substituted 4-(substituted-amino)cyclohexane-1-sulfonamide.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of N-substituted 4-oxocyclohexane-1-sulfonamides. Please note that yields are dependent on the specific substrates and reaction conditions used.

Table 1: Synthesis of N-Substituted 4-Oxocyclohexane-1-sulfonamides (Protocol 1)

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-phenyl-4-oxocyclohexane-1-sulfonamide | 85-95 |

| 2 | p-Toluidine | N-(p-tolyl)-4-oxocyclohexane-1-sulfonamide | 80-90 |

| 3 | Benzylamine | N-benzyl-4-oxocyclohexane-1-sulfonamide | 82-92 |

| 4 | Morpholine | 4-(morpholinosulfonyl)cyclohexan-1-one | 88-98 |

Table 2: Reductive Amination of N-Aryl-4-oxocyclohexane-1-sulfonamide (Protocol 2)

| Entry | Starting Sulfonamide | Amine | Product | Yield (%) |

| 1 | N-phenyl-4-oxocyclohexane-1-sulfonamide | Benzylamine | N-phenyl-4-(benzylamino)cyclohexane-1-sulfonamide | 70-85 |

| 2 | N-phenyl-4-oxocyclohexane-1-sulfonamide | Morpholine | N-phenyl-4-morpholinocyclohexane-1-sulfonamide | 75-90 |

| 3 | N-benzyl-4-oxocyclohexane-1-sulfonamide | Methylamine | N-benzyl-4-(methylamino)cyclohexane-1-sulfonamide | 65-80 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 4-oxocyclohexane-1-sulfonamides.

Caption: Workflow for the two-step synthesis of the target compounds.

Applications in Drug Development

Sulfonamide-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and antiviral properties.[2] The 4-oxocyclohexane-1-sulfonamide scaffold provides a versatile platform for the development of novel therapeutic agents. The introduction of various substituents on the nitrogen atom and the modification of the ketone functionality allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for drug-target interactions and pharmacokinetic profiles.

While specific signaling pathways for N-substituted 4-oxocyclohexane-1-sulfonamides are not yet extensively documented, the broader class of sulfonamides is known to interact with various biological targets. For instance, many antibacterial sulfonamides act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] Anticancer sulfonamides have been shown to target carbonic anhydrases, which are involved in pH regulation and tumorigenesis. The exploration of derivatives based on the 4-oxocyclohexane-1-sulfonamide core could lead to the discovery of novel inhibitors of these or other important biological pathways.

The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules. Further studies are warranted to elucidate their specific mechanisms of action and to identify their potential as lead compounds in drug development programs.

References

Application Notes and Protocols: Synthesis and Application of N-Aryl-4-oxocyclohexane-1-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-aryl-4-oxocyclohexane-1-sulfonamides through the reaction of 4-oxocyclohexane-1-sulfonyl chloride with a variety of substituted anilines. This class of compounds holds potential for applications in medicinal chemistry and drug discovery, leveraging the established biological significance of the sulfonamide functional group.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. The incorporation of a 4-oxocyclohexane moiety introduces a three-dimensional structural element that can influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamides. This document outlines a general synthetic protocol, provides representative data for a series of analogs, and discusses potential therapeutic applications and screening strategies.

Reaction Scheme

The synthesis of N-aryl-4-oxocyclohexane-1-sulfonamides is typically achieved through the reaction of this compound with a substituted aniline in the presence of a suitable base. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by the base.

Caption: General reaction scheme for the synthesis of N-aryl-4-oxocyclohexane-1-sulfonamides.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a series of N-aryl-4-oxocyclohexane-1-sulfonamides from various substituted anilines. Please note that these are illustrative examples to demonstrate the expected outcomes.

| Entry | Substituted Aniline (Ar-NH₂) Ar = | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) |

| 1 | Phenyl | N-phenyl-4-oxocyclohexane-1-sulfonamide | 92 | 135-137 | 7.85 (s, 1H, NH), 7.15-7.35 (m, 5H, Ar-H), 3.10 (m, 1H, CH-SO₂), 2.20-2.60 (m, 8H, cyclohexyl-H) | 269.1 (M⁺) |

| 2 | 4-Chlorophenyl | N-(4-chlorophenyl)-4-oxocyclohexane-1-sulfonamide | 88 | 148-150 | 7.90 (s, 1H, NH), 7.25 (d, 2H, J=8.5 Hz, Ar-H), 7.10 (d, 2H, J=8.5 Hz, Ar-H), 3.08 (m, 1H, CH-SO₂), 2.18-2.58 (m, 8H, cyclohexyl-H) | 303.0 (M⁺) |

| 3 | 4-Methoxyphenyl | N-(4-methoxyphenyl)-4-oxocyclohexane-1-sulfonamide | 95 | 128-130 | 7.80 (s, 1H, NH), 7.05 (d, 2H, J=9.0 Hz, Ar-H), 6.80 (d, 2H, J=9.0 Hz, Ar-H), 3.75 (s, 3H, OCH₃), 3.05 (m, 1H, CH-SO₂), 2.15-2.55 (m, 8H, cyclohexyl-H) | 299.1 (M⁺) |

| 4 | 4-Nitrophenyl | N-(4-nitrophenyl)-4-oxocyclohexane-1-sulfonamide | 85 | 165-167 | 8.15 (d, 2H, J=9.2 Hz, Ar-H), 7.30 (d, 2H, J=9.2 Hz, Ar-H), 8.05 (s, 1H, NH), 3.15 (m, 1H, CH-SO₂), 2.25-2.65 (m, 8H, cyclohexyl-H) | 314.1 (M⁺) |

| 5 | 2,4-Difluorophenyl | N-(2,4-difluorophenyl)-4-oxocyclohexane-1-sulfonamide | 89 | 141-143 | 7.95 (s, 1H, NH), 6.80-7.10 (m, 3H, Ar-H), 3.12 (m, 1H, CH-SO₂), 2.20-2.60 (m, 8H, cyclohexyl-H) | 305.1 (M⁺) |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-4-oxocyclohexane-1-sulfonamides

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted aniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-aryl-4-oxocyclohexane-1-sulfonamide.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine the melting point.

Caption: A typical experimental workflow for the synthesis of N-aryl-4-oxocyclohexane-1-sulfonamides.

Potential Applications and Signaling Pathways

While specific biological data for N-aryl-4-oxocyclohexane-1-sulfonamides is not yet widely reported, the well-established activities of the sulfonamide pharmacophore suggest several potential therapeutic applications.

Potential Therapeutic Targets:

-

Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[1]

-

Bacterial Dihydropteroate Synthase (DHPS): As structural analogs of p-aminobenzoic acid (PABA), sulfonamides can inhibit bacterial folic acid synthesis, leading to an antibacterial effect.

-

Receptor Tyrosine Kinases (RTKs) and other Kinases: The sulfonamide moiety is present in several kinase inhibitors used in cancer therapy. The N-aryl-4-oxocyclohexane-1-sulfonamide scaffold could be explored for the development of novel kinase inhibitors.

The diagram below illustrates the general principle of sulfonamide inhibition of carbonic anhydrase.

Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.

Conclusion

The reaction of this compound with substituted anilines provides a straightforward and efficient route to a novel class of sulfonamides. The protocols and data presented herein serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug development. Further investigation into the biological activities of these compounds is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for Sulfonylation with 4-Oxocyclohexane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals